molecular formula C17H17NO3 B2559673 methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 915906-92-2

methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2559673
CAS No.: 915906-92-2
M. Wt: 283.327
InChI Key: CWSKUUHBXXKFDK-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with benzyl bromide to form an intermediate, which is then cyclized with methyl chloroformate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The benzyl group and carboxylate ester group can enhance binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Lacks the benzyl group, resulting in different reactivity and applications.

    Benzyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate:

Uniqueness

Methyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both benzyl and carboxylate ester groups, which confer distinct chemical properties and enhance its versatility in various applications.

Properties

IUPAC Name

methyl 4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-17(19)16-12-18(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)21-16/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSKUUHBXXKFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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